Copper;gold

Oxygen Reduction Reaction Alkaline Fuel Cells Electrocatalysis

Ordered intermetallic Au₃Cu (CAS 12044-96-1) overcomes limitations of monometallic Au (low CO₂ selectivity) and Cu (rapid oxidative deactivation) through L1₂-type long-range atomic ordering. Unlike disordered Au-Cu alloys, this stoichiometric intermetallic delivers precisely defined catalytic ensemble effects. • 98.12% CO Faradaic efficiency at -0.7 V vs. RHE-1.47× over pure nanoporous Au. • 1.5× mass current density vs. commercial Pt/C at 0.80 V in alkaline ORR. • Precursor for unsupported nanoporous Au catalysts via selective Cu leaching. Supplied as research-grade powder or customizable supported catalyst.

Molecular Formula Au3Cu
Molecular Weight 654.45 g/mol
CAS No. 12044-96-1
Cat. No. B15485371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper;gold
CAS12044-96-1
Molecular FormulaAu3Cu
Molecular Weight654.45 g/mol
Structural Identifiers
SMILES[Cu].[Au].[Au].[Au]
InChIInChI=1S/3Au.Cu
InChIKeyFHCOKFPMKOFREE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 20 g / 80 nm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper;Gold Intermetallic vs. Pure Metal Overview


Copper;gold, designated by CAS 12044-96-1, refers to ordered intermetallic compounds in the Au–Cu binary system, primarily the L1₂-structured Cu₃Au (auricupride) and the L1₀-structured AuCu [1]. Unlike random solid solution alloys, these stoichiometric intermetallics possess a precisely defined long-range atomic arrangement that yields unique electronic and geometric active site ensembles distinct from their pure metal constituents [2]. This atomic-level ordering fundamentally alters adsorption energetics, catalytic selectivity, and electrochemical stability compared to monometallic Au, monometallic Cu, or disordered AuCu alloys of identical bulk composition [3].

Copper;Gold Substitution Comparison


Direct substitution of the ordered Cu₃Au intermetallic with pure Au, pure Cu, or compositionally identical but structurally disordered alloys results in predictable and quantifiable performance penalties. Pure Au catalysts, while stable, exhibit inferior CO₂ electroreduction selectivity to CO and lower mass activity in alkaline oxygen reduction. Pure Cu catalysts, though earth-abundant, suffer from rapid oxidative deactivation and poor selectivity control in CO₂ reduction due to uncontrolled C–C coupling [1]. Disordered Au–Cu alloys lack the specific long-range atomic arrangement required to isolate Au atoms within a Cu matrix—an ensemble effect critical for breaking linear scaling relationships between reaction intermediates [2]. Furthermore, ordered intermetallic Cu₃Au demonstrates higher electrochemical activity than its disordered counterpart of identical composition, contradicting conventional thermodynamic stability expectations [3]. These structural and electronic distinctions translate directly into measurable differences in onset potential, Faradaic efficiency, and operational durability documented below.

Copper;Gold Performance Evidence


Alkaline ORR Mass Activity vs. Pt/C

Intermetallic AuCu₃ nanoparticles supported on carbon (AuCu₃/C) exhibit a mass current density 1.5 times greater than that of commercial Pt/C at 0.80 V versus the reversible hydrogen electrode (RHE) in alkaline solution [1]. This performance is achieved with comparable half-wave potential while replacing a significant fraction of the precious metal content with non-precious Cu, directly addressing Pt supply constraints and cost sensitivity in alkaline fuel cell cathode applications.

Oxygen Reduction Reaction Alkaline Fuel Cells Electrocatalysis

CO₂-to-CO Faradaic Efficiency vs. Pure Au

Self-supported nanoporous Au₃Cu electrodes exhibit a Faradaic efficiency (FE) toward CO of 98.12% at -0.7 V versus RHE, representing a 1.47-fold increase over pure nanoporous Au under identical conditions [1]. This enhancement is attributed to the Au–Cu bimetallic ensemble effect and the electronic modification of Au surface atoms by subsurface Cu, which optimizes *COOH intermediate binding without promoting competing hydrogen evolution.

CO₂ Electroreduction Selective CO Production Nanoporous Catalysts

Electrochemical Activity: Ordered vs. Disordered

Potentiostatic polarization measurements in sodium chloride aqueous solutions demonstrate that ordered Cu₃Au alloys are more electrochemically active than their disordered counterparts of identical bulk composition [1]. This finding contradicts the conventional thermodynamic expectation that lower-free-energy ordered phases should be more chemically stable. The enhanced activity is attributed to the higher density of reactive crystal defects (antiphase domain boundaries, twins) present in the ordered superlattice structure, which provide preferential sites for dissolution and catalytic turnover [2].

Order-Disorder Effects Electrochemical Corrosion Intermetallic Stability

CO₂RR Selectivity: C₂ vs. C₁ Products

Density functional theory (DFT) calculations reveal that the Cu₃Au(100) surface exhibits the optimal C–C coupling performance among Cu–Au alloy compositions, with ethanol identified as the dominant product for CO₂ electroreduction to C₂ products [1]. This stands in contrast to the Cu₁Au₁(100) surface, which demonstrates the highest activity for CO₂-to-CO conversion with a limiting potential (U_L) of -0.32 V but lacks comparable C₂ selectivity. The specific Cu/Au ratio of 3:1 uniquely balances *CO intermediate coverage and *CO dimerization energetics necessary for C₂+ product formation.

CO₂ Electroreduction C2 Product Selectivity Density Functional Theory

Methanol Tolerance in ORR

Intermetallic AuCu₃/C exhibits excellent methanol tolerance in alkaline solutions, maintaining ORR activity without performance degradation in the presence of methanol [1]. This is a critical advantage over conventional Pt/C cathodes, which suffer from mixed potential formation and severe activity loss due to simultaneous methanol oxidation at ORR operating potentials. The Au–Cu bimetallic surface is inherently selective for oxygen reduction while remaining inert toward methanol electrooxidation.

Methanol Tolerance ORR Selectivity Direct Methanol Fuel Cells

Computational Modeling Accuracy vs. Pair Potentials

An N-body potential developed for the Cu₃Au intermetallic demonstrates superior accuracy in reproducing both static and dynamic properties compared to conventional pair potential approximations [1]. Monte Carlo studies of the order-disorder transition using this potential more faithfully capture experimental behavior, enabling more reliable computational prediction of phase stability and thermal properties essential for processing and application design.

Computational Modeling Interatomic Potentials Materials Simulation

Copper;Gold Application Scenarios


Alkaline Fuel Cell Cathode Catalyst

Procurement of ordered AuCu₃ intermetallic nanoparticles (approximately 3 nm, supported on carbon) is indicated for alkaline exchange membrane fuel cell (AEMFC) cathodes where Pt cost reduction is a primary driver. The 1.5× mass current density advantage over commercial Pt/C at 0.80 V in alkaline ORR enables equivalent performance with lower precious metal loading [1]. Simultaneously, the intrinsic methanol tolerance of AuCu₃ eliminates cathode poisoning in direct methanol fuel cell (DMFC) configurations, obviating the need for methanol-impermeable membranes [1].

CO₂ Electrolysis for CO Production

Procurement of dealloyed, self-supported nanoporous Au₃Cu electrodes is indicated for CO₂-to-CO electrolysis applications requiring high Faradaic efficiency and product purity. The 98.12% CO FE at -0.7 V vs. RHE—representing a 1.47× enhancement over pure nanoporous Au—minimizes hydrogen evolution side reactions and reduces downstream gas separation costs [2]. This performance advantage stems directly from the ordered Cu₃Au intermetallic precursor structure.

CO₂ Electroreduction to C₂ Fuels

Procurement of Cu₃Au catalysts with preferential exposure of the (100) surface facet is indicated for CO₂ electroreduction applications where ethanol or other C₂ products are the desired output rather than CO. DFT calculations demonstrate that Cu₃Au(100) uniquely promotes C–C coupling with ethanol as the dominant product, distinguishing it from Cu₁Au₁ compositions that primarily yield CO [3]. This facet-dependent selectivity directly informs catalyst morphology and synthesis specifications.

Nanoporous Gold Catalyst Precursor

Procurement of ordered AuCu₃ intermetallic compound as a precursor material is indicated for fabricating fine porous gold catalysts via selective Cu leaching. The ordered precursor yields a porous Au structure whose catalytic activity for CO oxidation is comparable to Au/TiO₂ on an areal rate basis, with the important mechanistic finding that high activity originates neither from dispersed Au particles nor from Au–support interface effects [4]. This precursor route provides a controlled pathway to unsupported nanoporous gold catalysts.

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